2-氨基奈非那韦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

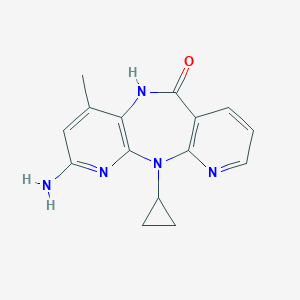

2-Amino Nevirapine (2-AN) is an important synthetic compound used in a variety of scientific research applications. It is a derivative of the antiretroviral drug, nevirapine, which is used to treat HIV/AIDS. 2-AN has a wide range of uses in laboratory experiments, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.

科学研究应用

2-氨基奈非那韦:科学研究应用的综合分析

抗逆转录病毒研究: 2-氨基奈非那韦是奈非那韦代谢产物合成的中间体 ,在抗逆转录病毒研究中至关重要,特别是在 HIV-1 逆转录酶抑制剂的研究中。

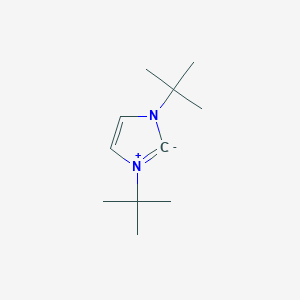

药物设计与开发: 该化合物用于基于奈非那韦骨架设计新的配体,有助于开发新的治疗药物 .

分子相互作用研究: 它在理解奈非那韦如何与靶蛋白中的周围氨基酸残基相互作用方面发挥作用,这对药物疗效至关重要 .

病毒复制抑制研究: 相关化合物已显示出降低各种 DNA 和 RNA 病毒复制的功效,表明 2-氨基奈非那韦在类似研究环境中具有潜在应用 .

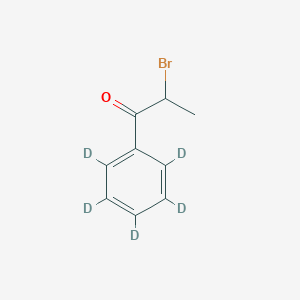

蛋白质组学研究: 2-氨基奈非那韦-d3 等衍生物用于蛋白质组学研究,以研究蛋白质相互作用和功能 .

作用机制

Target of Action

2-Amino Nevirapine, like its parent compound Nevirapine, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting viral RNA into DNA .

Mode of Action

2-Amino Nevirapine binds directly to the reverse transcriptase (RT) and blocks both the RNA-dependent and DNA-dependent DNA polymerase activities . This action disrupts the enzyme’s catalytic site, preventing the conversion of viral RNA into DNA, which is a critical step in the replication of the HIV-1 virus .

Biochemical Pathways

The biochemical pathways affected by 2-Amino Nevirapine involve the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles . These electrophiles are prone to react with bionucleophiles, initiating toxic responses . The oxidative activation of 2-hydroxy-NVP involves the transient formation of both the quinone and a quinone-imine, whereas 3-hydroxy-NVP is selectively converted into 2,3-NVP-quinone .

Pharmacokinetics

Nevirapine is generally well-tolerated, and its primary route of elimination is through metabolism by the cytochrome P450 enzyme system . Nevirapine elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .

Result of Action

The molecular and cellular effects of 2-Amino Nevirapine’s action would likely mirror those of Nevirapine, resulting in the inhibition of HIV-1 replication. By blocking the function of reverse transcriptase, 2-Amino Nevirapine prevents the conversion of viral RNA into DNA, thereby halting the replication of the HIV-1 virus .

Action Environment

The action, efficacy, and stability of 2-Amino Nevirapine can be influenced by various environmental factors. For instance, the presence of certain amino acids can affect the oxidative activation and subsequent reaction of Nevirapine metabolites . Additionally, the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible, suggesting that biological factors could also influence the action of 2-Amino Nevirapine .

安全和危害

未来方向

Nevirapine extended release will further increase the durability and persistence of nevirapine-containing antiretroviral therapy, allowing once-daily dosing regimens . Recent studies have also found that nevirapine may be able to function as a medication for diseases other than those for which it was initially intended . Future developments in therapeutic peptides also hold promise .

生化分析

Biochemical Properties

2-Amino Nevirapine, like Nevirapine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) . It interacts with the reverse transcriptase enzyme, which controls the replication of the genetic material of HIV . The interaction disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities .

Cellular Effects

2-Amino Nevirapine, as an NNRTI, has significant effects on cells infected with HIV. It inhibits the reverse transcriptase enzyme, thereby preventing the replication of the virus within the cell . This can influence cell function by reducing the viral load within the cell and potentially slowing the progression of the disease .

Molecular Mechanism

The molecular mechanism of action of 2-Amino Nevirapine involves binding directly to the reverse transcriptase enzyme and blocking its activities . This disruption of the enzyme’s catalytic site prevents the replication of the genetic material of HIV . The activity of 2-Amino Nevirapine does not compete with template or nucleoside triphosphates .

Dosage Effects in Animal Models

There is limited information available on the effects of 2-Amino Nevirapine in animal models. Studies on Nevirapine have shown that it can cause a significant rash in some strains of rats at certain dosages .

Metabolic Pathways

2-Amino Nevirapine is a metabolite of Nevirapine, which is metabolized primarily through induction of CYP enzymes 3A4 and 2B6 . This leads to the formation of several phenolic derivatives, including 2-Amino Nevirapine, which can undergo further metabolic oxidation to electrophilic quinoid derivatives .

Transport and Distribution

Nevirapine is known to be rapidly absorbed and distributed, suggesting that 2-Amino Nevirapine may have similar properties .

属性

IUPAC Name |

5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445491 |

Source

|

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284686-15-3 |

Source

|

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。